16,16-dimethyl-PGE1
CAS No.: 41692-15-3
Cat. No.: VC21222999
Molecular Formula: C22H38O5
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41692-15-3 |
|---|---|
| Molecular Formula | C22H38O5 |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
| Standard InChI | InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1 |
| Standard InChI Key | RQOFITYRYPQNLL-ZWSAOQBFSA-N |
| Isomeric SMILES | CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
| SMILES | CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
| Canonical SMILES | CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Introduction
Chemical Structure and Properties
16,16-dimethyl-PGE1 is a prostanoid with the molecular formula C22H38O5 and a molecular weight of 382.5 g/mol. The IUPAC name for this compound is 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid . This molecule is characterized by the addition of two methyl groups at the 16th carbon position of the prostaglandin E1 backbone, which significantly alters its metabolic stability and pharmacological profile compared to the native prostaglandin.
The compound features four defined atom stereocenters and one defined bond stereocenter, contributing to its specific three-dimensional structure and biological activity . These structural features are crucial for the compound's receptor binding and subsequent physiological effects.
Table 1: Chemical Properties of 16,16-dimethyl-PGE1
| Property | Value |
|---|---|
| Molecular Formula | C22H38O5 |
| Molecular Weight | 382.5 g/mol |
| XLogP3 | 4 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 13 |
| Topological Polar Surface Area | 94.8 Ų |
| Defined Atom Stereocenter Count | 4 |
| Defined Bond Stereocenter Count | 1 |
16,16-dimethyl-PGE1 belongs to the lipid classification group of fatty acyls, specifically under eicosanoids and prostaglandins . The compound's relatively high XLogP3 value of 4 indicates moderate lipophilicity, which influences its absorption and distribution properties in biological systems.
Pharmacological Effects on Gastric Mucosa
One of the well-documented effects of 16,16-dimethyl-PGE1 is its influence on gastric mucosal microcirculation. Research has demonstrated that the compound's effects vary significantly depending on the route of administration.
Topical Application Effects
When applied topically to the gastric mucosa in anaesthetized rats, 16,16-dimethyl-PGE1 exhibits a dose-dependent increase in red blood cell velocity (VRBC) without altering acid output at most concentrations. This effect was observed at concentrations as low as 0.005 microgram per milliliter, demonstrating the compound's high potency . The increased blood flow might contribute to the gastroprotective properties associated with this prostaglandin analog.
Additionally, topical application of 16,16-dimethyl-PGE1 was observed to enhance mucus secretion, particularly at higher doses, which was evidenced by an impaired resolution of TV images during experimental observations . This increased mucus production may provide an additional protective mechanism for the gastric mucosa.
| Parameter | Topical Application | Intravenous Administration |
|---|---|---|
| Red Blood Cell Velocity (VRBC) | Dose-dependent increase | Significant decrease |
| Acid Output | Generally unaffected (except at very high doses) | Decreased |
| Mucus Secretion | Increased (especially at higher doses) | Not reported |
| Systemic Blood Pressure | Not significantly affected | Initial transient decrease |
Reproductive Applications
Research has identified significant applications for 16,16-dimethyl-PGE1 derivatives in reproductive medicine, particularly related to pregnancy termination.
Abortifacient Properties
Clinical trials have demonstrated that 16,16-dimethyl-trans-delta 2-PGE1 methyl ester, when administered as vaginal suppositories, is highly effective in inducing mid-trimester termination of pregnancies . This application represents one of the most well-documented clinical uses of derivatives of this prostaglandin analog.
Pharmacokinetics
Following administration of vaginal suppositories containing 1 mg of 16,16-dimethyl-trans-delta 2-PGE1 methyl ester in clinical studies, maximum plasma levels were observed to be in the range of 100-350 pg/ml . These levels are comparable to those previously observed for 16,16-dimethyl-PGE2, suggesting similar pharmacokinetic properties between these related compounds .
Analytical Methods
The development of sensitive analytical methods has been crucial for studying the pharmacokinetics and metabolism of 16,16-dimethyl-PGE1. Gas chromatography-mass spectrometry (GC-MS) methods have been developed for the quantitation of the compound in patient plasma.
Researchers have synthesized di-deuterated and di-tritiated 16,16-dimethyl-trans-delta 2-PGE1 for use as carrier/internal standards in GC-MS analysis . Despite containing only two deuterium atoms, this approach allows for detection limits as low as 40 pg per injection, enabling accurate measurement of the low plasma concentrations typically observed in clinical applications .
Comparative Pharmacology
16,16-dimethyl-PGE1 shares structural similarities with other prostaglandin analogs, particularly 16,16-dimethyl-PGE2, but with distinct pharmacological profiles.
Molecular Mechanisms
The biological effects of prostaglandin analogs like 16,16-dimethyl-PGE1 involve complex cellular signaling pathways. Though direct evidence for 16,16-dimethyl-PGE1 is limited in the search results, insights can be gained from studies of related compounds.
Research on 11-Deoxy,16,16-dimethyl prostaglandin E2 has identified several proteins induced by this compound that may contribute to its cytoprotective effects. These include elongation factor 2 (EF-2), elongation factor 1alpha-1 (EF-1alpha), heat shock protein 90beta (HSP90beta), glucose-regulated protein 78 (GRP 78), and actin .
The collective expression of these proteins suggests that the cytoprotective mechanisms may involve alterations in cytoskeletal organization and/or stimulation of an endoplasmic reticulum (ER) stress response . Similar mechanisms might potentially be involved in the biological effects of 16,16-dimethyl-PGE1, though specific studies would be needed to confirm this hypothesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume